(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine
Overview
Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine (PDOXA) is a heterocyclic amine that has been studied extensively in recent years due to its potential medicinal applications. PDOXA is a member of the pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl family of heterocyclic amines, which includes compounds such as imidazol-2-ylmethyl, pyrrol-2-ylmethyl, and pyrazol-2-ylmethyl. PDOXA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-fungal, and anti-tumor activities. In addition, PDOXA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Scientific Research Applications
Synthetic Methods and Derivatives
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine has been a subject of interest in various synthetic approaches and derivative formations. One method involves the synthesis of 3-(4,5-dihydro-1H-pyrazol-1-ylmethyl)oxazolidines and 3-(4,5-dihydro-1H-pyrazol-1-ylmethyl)perhydro-1,3-oxazines by reacting α-amino alcohols and 3-aminopropan-1-ol with formaldehyde and 4,5-dihydro-1H-pyrazoles, showcasing the compound's versatility in forming diverse chemical structures (Kukharev et al., 2007). Similarly, the regiocontrolled synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines from commercially available pyrazoles indicates a structured approach to crafting specific derivatives of the compound, highlighting its adaptability in chemical synthesis (Lindsay-Scott & Rivlin-Derrick, 2019).
Chemical Transformations and Biological Activity
The chemical reactivity of similar compounds provides insights into the potential applications of this compound. For instance, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involves reactions with various amines, suggesting a route for further functionalization and exploration of the compound's biological activities (Eleev et al., 2015). The synthesis of 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives through an intramolecular etherification process also indicates the compound's capacity to form structurally intricate derivatives, which may have significant implications in drug design and pharmacological research (Abonía et al., 2010).
Applications in Medicinal Chemistry
Compounds structurally similar to this compound have shown potential in medicinal chemistry. For example, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives are identified as inhibitors of PDE-4 isozymes, particularly with affinity for the PDE-4B isoform, suggesting potential therapeutic applications in treating central nervous system, metabolic, autoimmune, and inflammatory diseases (Abdel-Magid, 2017). This highlights the significance of the compound's derivatives in the development of new pharmacological agents.
Mechanism of Action
Mode of Action
It is hypothesized that the compound may inhibit the activity of certain protein kinases, thereby modulating cellular signaling pathways . .
Biochemical Pathways
Given the potential kinase inhibition, it could impact a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
If the compound does indeed inhibit protein kinases, it could potentially alter cell signaling and lead to changes in cell behavior .
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-5-6-4-7-10(9-6)2-1-3-11-7/h4H,1-3,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMWFYWOSLWJMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)CN)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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